molecular formula C9H12Cl2N2 B15046240 1H-Benzimidazolium, 2-chloro-1,3-dimethyl-, chloride

1H-Benzimidazolium, 2-chloro-1,3-dimethyl-, chloride

Cat. No.: B15046240
M. Wt: 219.11 g/mol
InChI Key: OWOQOMAUKATVIO-UHFFFAOYSA-N
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Description

2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride is an organic compound known for its high chemical reactivity. It is often used as a precursor in the synthesis of various complex organic molecules. This compound is a white to off-white crystalline powder that is soluble in water, chloroform, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride typically involves the reaction of 1,3-dimethylimidazolidine with phosgene or its derivatives. One common method includes heating a mixture of 1,3-dimethylimidazolidine and phosgene at 140°C for several hours. The reaction mixture is then cooled, and the product is precipitated using a solvent such as 1,4-dioxane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product. The use of inert atmospheres and low temperatures during storage is essential to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted imidazolines .

Mechanism of Action

The mechanism of action of 2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride involves its high reactivity as a carbene precursor. It can form carbenes under specific conditions, which then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-dimethylimidazolidinium chloride
  • 2-chloro-1,3-dimethylimidazolium chloride
  • 2-chloro-1-methylpyridinium iodide

Uniqueness

2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride is unique due to its specific structure, which imparts high reactivity and stability under certain conditions. This makes it particularly useful in the synthesis of complex organic molecules and as a precursor for various chemical reactions .

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

2-chloro-1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;chloride

InChI

InChI=1S/C9H11ClN2.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6,9H,1-2H3;1H

InChI Key

OWOQOMAUKATVIO-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(N(C2=CC=CC=C21)C)Cl.[Cl-]

Origin of Product

United States

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